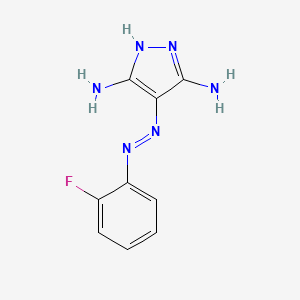
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone, also known as FPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPH is a hydrazone derivative of pyrazolone, which has been synthesized using different methods.
作用機序
The mechanism of action of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is not fully understood. However, it has been suggested that 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to inhibit the activity of cyclin-dependent kinases and induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to have various biochemical and physiological effects. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has also been shown to inhibit the production of reactive oxygen species and protect cells from oxidative stress. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has several advantages and limitations for lab experiments. One of the major advantages of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is its potential as an anti-cancer and anti-inflammatory agent. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is also relatively easy to synthesize and can be purified using standard chromatographic techniques. However, 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has some limitations, such as its low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone. One of the major future directions is the development of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone analogs with improved bioavailability and efficacy. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone analogs can be synthesized using various modifications to the chemical structure of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone. Another future direction is the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone in combination with other anti-cancer and anti-inflammatory agents. The combination of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone with other agents can enhance its efficacy and reduce the potential for drug resistance. Additionally, the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone in preclinical and clinical trials is necessary to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has several advantages and limitations for lab experiments, and there are several future directions for the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone. The study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has the potential to lead to the development of novel anti-cancer and anti-inflammatory agents.
合成法
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone can be synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 3-amino-1,5-dihydro-4H-pyrazol-4-one and hydrazine hydrate. Another method involves the reaction of 2-fluorobenzaldehyde with 3-amino-1,5-dihydro-4H-pyrazol-4-one and hydrazine sulfate. The synthesized 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone can be purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-[(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN6/c10-5-3-1-2-4-6(5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCSFMGVRGGIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NN=C2N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(E)-(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)
![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)
![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)